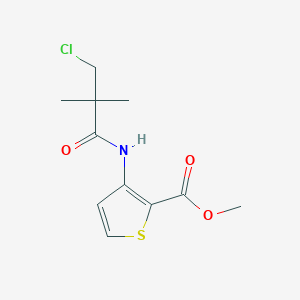

methyl 3-(3-chloro-2,2-dimethylpropanamido)thiophene-2-carboxylate

Description

Properties

IUPAC Name |

methyl 3-[(3-chloro-2,2-dimethylpropanoyl)amino]thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO3S/c1-11(2,6-12)10(15)13-7-4-5-17-8(7)9(14)16-3/h4-5H,6H2,1-3H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMCZNLXBELXCSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCl)C(=O)NC1=C(SC=C1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(3-chloro-2,2-dimethylpropanamido)thiophene-2-carboxylate typically involves the reaction of 3-chloro-2,2-dimethylpropanoyl chloride with thiophene-2-carboxylic acid methyl ester in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-chloro-2,2-dimethylpropanamido)thiophene-2-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols can react with the chlorine atom.

Oxidation: Oxidizing agents like potassium permanganate can be used.

Reduction: Reducing agents such as lithium aluminum hydride can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amide derivative .

Scientific Research Applications

Medicinal Chemistry

Methyl 3-(3-chloro-2,2-dimethylpropanamido)thiophene-2-carboxylate is being investigated for its pharmacological properties. Its structure suggests potential activity against various biological targets, including:

- Antimicrobial Activity: Preliminary studies indicate that thiophene derivatives can exhibit antimicrobial properties, making this compound a candidate for further exploration in this area.

- Anti-inflammatory Properties: The compound's interaction with specific enzymes or receptors may lead to anti-inflammatory effects.

Materials Science

Thiophene derivatives are crucial in the development of organic semiconductors and light-emitting diodes (LEDs). The unique electronic properties of methyl 3-(3-chloro-2,2-dimethylpropanamido)thiophene-2-carboxylate make it a valuable material for:

- Organic Electronics: Its application in organic solar cells and field-effect transistors is an area of active research.

- Light Emission Technologies: The compound's ability to form stable thin films could enhance the performance of LEDs.

Biological Studies

The biological activity of methyl 3-(3-chloro-2,2-dimethylpropanamido)thiophene-2-carboxylate is under investigation to understand its mechanisms of action. Potential studies may include:

- Interaction Studies: Focusing on how the compound interacts with cellular targets.

- Pharmacodynamics and Pharmacokinetics: Understanding absorption, distribution, metabolism, and excretion profiles.

Mechanism of Action

The mechanism of action of methyl 3-(3-chloro-2,2-dimethylpropanamido)thiophene-2-carboxylate involves its interaction with specific molecular targets. The exact pathways and targets are not well-defined, but it is believed to interact with enzymes or receptors in biological systems, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

- Methyl 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylate

- Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate

Uniqueness

Methyl 3-(3-chloro-2,2-dimethylpropanamido)thiophene-2-carboxylate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties compared to other thiophene derivatives .

Biological Activity

Methyl 3-(3-chloro-2,2-dimethylpropanamido)thiophene-2-carboxylate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a molecular formula of C₁₁H₁₄ClN₁O₂S and a molecular weight of 251.75 g/mol. Its structure consists of a thiophene ring substituted with a carboxylate group and an amide group, which are critical for its biological interactions.

Anticancer Activity

Several studies have investigated the cytotoxic effects of methyl 3-(3-chloro-2,2-dimethylpropanamido)thiophene-2-carboxylate on cancer cell lines. For instance, in vitro assays demonstrated that this compound exhibits significant cytotoxicity against various murine cancer cell lines, including mammary adenocarcinoma and lung adenocarcinoma. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest, as evidenced by increased expression of pro-apoptotic markers and decreased expression of anti-apoptotic proteins.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Mammary Adenocarcinoma | 24.5 | Induction of apoptosis |

| Lung Adenocarcinoma | 30.3 | Cell cycle arrest |

Anti-inflammatory Properties

Research has also highlighted the anti-inflammatory potential of this compound. In preclinical models, methyl 3-(3-chloro-2,2-dimethylpropanamido)thiophene-2-carboxylate was shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This effect may be attributed to its ability to block NF-kB signaling pathways, which are crucial in mediating inflammatory responses.

Table 2: Anti-inflammatory Effects

| Cytokine | Effect | Mechanism |

|---|---|---|

| TNF-α | Decreased | Inhibition of NF-kB signaling |

| IL-6 | Decreased | Inhibition of NF-kB signaling |

Case Studies

In a notable study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of methyl 3-(3-chloro-2,2-dimethylpropanamido)thiophene-2-carboxylate to evaluate their biological activities. One derivative exhibited enhanced anticancer activity compared to the parent compound, suggesting that structural modifications can significantly influence efficacy.

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing methyl 3-(3-chloro-2,2-dimethylpropanamido)thiophene-2-carboxylate, and how are intermediates characterized?

- Methodological Answer : The compound can be synthesized via acylation of a thiophene-2-carboxylate precursor using 3-chloro-2,2-dimethylpropanoyl chloride under anhydrous conditions. Key steps include:

- Refluxing intermediates in dichloromethane (CH₂Cl₂) under nitrogen to prevent oxidation .

- Purification via reverse-phase HPLC with methanol-water gradients (30% → 100%) to isolate the product .

- Characterization using IR spectroscopy (C=O, C-O, and NH stretches), ¹H/¹³C NMR for structural confirmation, and melting point analysis .

Q. What analytical techniques are essential for verifying the structural integrity of this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., amide C=O at ~1650 cm⁻¹, ester C-O at ~1250 cm⁻¹) .

- NMR Spectroscopy : ¹H NMR confirms proton environments (e.g., thiophene protons at δ 6.5–7.5 ppm), while ¹³C NMR assigns carbonyl carbons (amide at ~170 ppm, ester at ~165 ppm) .

- HPLC : Ensures purity (>95%) and monitors reaction progress .

Q. What storage conditions are recommended to maintain the stability of this compound?

- Methodological Answer : Store under refrigeration (2–8°C) in airtight containers with desiccants to prevent hydrolysis. Avoid prolonged exposure to light or moisture, which can degrade the ester and amide bonds .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation or stereochemistry?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL or ORTEP-III provides precise bond lengths, angles, and torsion angles. For example:

- SHELXL refines high-resolution data to confirm the spatial arrangement of the chloro-dimethylpropanamido group .

- ORTEP-III generates thermal ellipsoid plots to visualize dynamic disorder or crystallographic packing effects .

Q. What mechanistic insights explain the reactivity of the thiophene ring during acylation or functionalization?

- Methodological Answer :

- The electron-rich thiophene ring undergoes electrophilic substitution at the 3-position due to resonance stabilization. Computational studies (DFT) can model transition states to predict regioselectivity .

- Kinetic studies under varying temperatures (e.g., Arrhenius plots) quantify activation energy for acylation .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- In vitro assays : Evaluate antioxidant activity via DPPH radical scavenging or anti-inflammatory effects using COX-2 inhibition assays .

- Modifications : Introduce substituents (e.g., electron-withdrawing groups on the thiophene ring) to enhance binding affinity. Compare IC₅₀ values of derivatives to establish SAR trends .

Q. What strategies optimize reaction yields when scaling up synthesis?

- Methodological Answer :

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while inert atmospheres (N₂) prevent side reactions .

- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate acylation kinetics .

- Process monitoring : TLC or inline IR spectroscopy tracks reaction progress in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.